Trichlorosilane vs. Dichlorosilane: Deposition Rate and Kinetic Advantage in Polycrystalline Silicon CVD
A direct head-to-head comparison of deposition performance demonstrates that dichlorosilane (DCS) exhibits significantly faster kinetics than trichlorosilane (TCS). Under comparable process conditions in a Siemens-type reactor, the deposition rate and silicon conversion efficiency for DCS are approximately twice those observed for TCS [1]. This experimental finding is supported by kinetic analysis, which shows that the activation energy for DCS decomposition into silicon is considerably lower (approximately 13 kcal/mol) than that for TCS (approximately 22 kcal/mol) [2]. This lower energy barrier translates to a higher yield, with DCS processes claiming silicon conversions of up to 60% in a single rod reactor [2].
| Evidence Dimension | Deposition Rate and Conversion Efficiency |
|---|---|
| Target Compound Data | TCS conversion: lower, with activation energy ~22 kcal/mol |
| Comparator Or Baseline | Dichlorosilane (DCS): deposition rate/conversion is ~2x higher; activation energy ~13 kcal/mol |
| Quantified Difference | DCS provides an approximate 2x increase in deposition rate and conversion over TCS. |
| Conditions | Siemens-type CVD reactor, comparable conditions, rods up to 42 mm diameter. |
Why This Matters
This data highlights that while TCS is the established industrial standard, DCS offers a clear kinetic advantage for processes seeking higher throughput, but may introduce different by-product handling requirements.
- [1] Yaws, C. L., et al. New technologies for solar energy silicon—Cost analysis of dichlorosilane process. Solar Energy, 1981, 27(6), 539-546. View Source
- [2] Development of a polysilicon process based on chemical vapor deposition (Phase 1). First quarterly progress report, 6 October-31 December 1979. United States Department of Energy. View Source
